Nickel(II) 2,4-pentanedionate
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Overview
Description
Nickel(II) 2,4-pentanedionate is a useful research compound. Its molecular formula is C10H16NiO4 and its molecular weight is 258.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .
Mode of Action
Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .
Biochemical Pathways
Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.
Result of Action
The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.
Action Environment
The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.
Biochemical Analysis
Biochemical Properties
Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions . The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes . These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals . Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure . These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture . Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to chronic symptoms such as respiratory issues and cancer . These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer . These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions . For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids . This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.
Properties
CAS No. |
3264-82-2 |
---|---|
Molecular Formula |
C10H16NiO4 |
Molecular Weight |
258.92 g/mol |
IUPAC Name |
(E)-4-hydroxypent-3-en-2-one;nickel |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+; |
InChI Key |
SHWZFQPXYGHRKT-SYWGCQIGSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
physical_description |
Liquid Emerald-green solid, soluble in water; [Merck Index] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.